molecular formula C8H7FO2 B1353455 3-Fluoro-5-methoxybenzaldehyde CAS No. 699016-24-5

3-Fluoro-5-methoxybenzaldehyde

Cat. No. B1353455
M. Wt: 154.14 g/mol
InChI Key: IBKNUJGSSUDSSJ-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxybenzaldehyde is a chemical compound with the CAS Number: 699016-24-5 . It has a molecular weight of 154.14 and is also known by the synonyms 5-Fluoro-m-anisaldehyde and 3-Fluoro-5-formylanisole .


Molecular Structure Analysis

The IUPAC name for this compound is 3-fluoro-5-methoxybenzaldehyde . The InChI code is 1S/C8H7FO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 24-29°C .

Scientific Research Applications

3-Fluoro-5-methoxybenzaldehyde is a valuable compound for organic chemistry reactions . It has been reported for its involvement as a building block to prepare larger scaffolds, which can then be used in various applications . Products isolated from 3-fluoro-5-methoxybenzaldehyde have been reported for their biological relevance, including potential anti-cancer and anti-inflammatory properties .

  • Organic Synthesis

    • 3-Fluoro-5-methoxybenzaldehyde is a valuable compound for organic chemistry reactions . It can serve as a building block to prepare larger scaffolds, which can then be used in various applications .
    • It is also an important raw material and intermediate used in organic synthesis .
  • Pharmaceuticals

    • Products isolated from 3-fluoro-5-methoxybenzaldehyde have been reported for their biological relevance, including potential anti-cancer and anti-inflammatory properties .
    • It is also used as an intermediate in the pharmaceutical industry .
  • Agrochemicals

    • 3-Fluoro-5-methoxybenzaldehyde can be used as an intermediate in the production of agrochemicals .
  • Dyestuff

    • It can also be used as an intermediate in the production of dyestuff .
  • Proteomics Research

    • 3-Fluoro-5-methoxybenzaldehyde can be used as a specialty product for proteomics research applications .
  • Synthesis of Larger Molecules

    • 3-Fluoro-5-methoxybenzaldehyde may be used to synthesize larger molecules. For example, it can be used to synthesize 3-(3-fluoro-4-hydroxy-5-methoxyphenyl)-N-phenethylacrylamide and 4-[(4-hydroxy-3-fluoro-5-methoxy-benzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

3-fluoro-5-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKNUJGSSUDSSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444937
Record name 3-Fluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-methoxybenzaldehyde

CAS RN

699016-24-5
Record name 3-Fluoro-5-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-5-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Rosa, M Malinowski… - Current Organic …, 2023 - ingentaconnect.com
… Modifications: to a solution of 3-fluoro-5-methoxybenzaldehyde (651 mg, 4.22 mmol) and pyrrole (290 mg, 4.32 mmol), 1.3 g of CaCl2 was added additionally; eluent for chromatography…
Number of citations: 0 www.ingentaconnect.com
S Sanchini, F Perruccio, G Piizzi - ChemBioChem, 2014 - Wiley Online Library
Protein‐tyrosine phosphatase 1B (PTP1B) is a key regulatory enzyme in several signal transduction pathways, and its upregulation has been associated with type‐2 diabetes, obesity …

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